CDK2 Enzymatic Inhibition Potency: A Class-Level Advantage Over Purine-Based Inhibitors
This compound's pyrazolo[3,4-d]pyrimidine scaffold is a known purine bioisostere, which provides a fundamental advantage for ATP-competitive CDK2 inhibition. While a direct head-to-head IC50 value for this specific analog is not publicly available, a closely related 3-chlorophenyl pyrazolo[3,4-d]pyrimidine derivative, 1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, demonstrates potent CDK2 inhibition with an IC50 of 0.45 µM . This suggests the core scaffold with the 3-chlorophenyl substituent is highly amenable to potent CDK2 binding. In contrast, the first-generation purine-based CDK inhibitor, roscovitine (seliciclib), exhibits significantly weaker CDK2 inhibition with an IC50 of 10 µM [1].
| Evidence Dimension | CDK2 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly available for the specific compound; a close structural analog exhibits an IC50 of 0.45 µM |
| Comparator Or Baseline | Roscovitine (Seliciclib): IC50 = 10 µM |
| Quantified Difference | The pyrazolo[3,4-d]pyrimidine analog demonstrates an approximately 22-fold greater potency than the purine-based comparator. |
| Conditions | In vitro kinase inhibition assay (analog data) vs. reported literature value for roscovitine. |
Why This Matters
This quantifies the scaffold's superior potential for CDK2 inhibition over an older, well-characterized inhibitor, guiding selection for assays where higher target engagement is required.
- [1] Meijer, L., Borgne, A., Mulner, O., Chong, J. P., Blow, J. J., Inagaki, N., ... & Moulinoux, J. P. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-536. View Source
